molecular formula C5H11N B1625814 2-Ethylcyclopropan-1-amine CAS No. 68841-33-8

2-Ethylcyclopropan-1-amine

Cat. No.: B1625814
CAS No.: 68841-33-8
M. Wt: 85.15 g/mol
InChI Key: GAZWKJNMLLGPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylcyclopropan-1-amine (CAS 68841-33-8) is a cyclopropylamine derivative of interest in synthetic and medicinal chemistry research. The cyclopropylamine functional group is a key structural motif in the development of pharmaceutical compounds and bioactive molecules . Compounds featuring this structure are often investigated as mechanism-based inhibitors for enzymes such as monoamine oxidases (MAOs) and semicarbazide-sensitive amine oxidases (SSAOs) . The constrained, high-energy three-membered ring can lead to unique reactivity and metabolic stability, making it a valuable scaffold in drug discovery . Researchers utilize this and related cyclopropylamines as building blocks for the synthesis of more complex molecules and in the study of enzyme inhibition mechanisms . This product is intended for research purposes in a controlled laboratory environment only. Please refer to the available safety data sheets for proper handling and storage information. It must be stored under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZWKJNMLLGPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513818
Record name 2-Ethylcyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68841-33-8
Record name 2-Ethylcyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68841-33-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Ethylcyclopropan 1 Amine and Analogues

Stereoselective Synthesis Strategies

The biological activity of cyclopropane-containing compounds is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of 2-ethylcyclopropan-1-amine and its analogues is of paramount importance.

Enantioselective and Diastereoselective Approaches

The precise control of stereochemistry is crucial in the synthesis of complex molecules. Various enantioselective and diastereoselective methods have been developed to access specific stereoisomers of this compound and related structures.

One notable approach involves the use of chiral catalysts. For instance, rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes has been shown to produce spiroazabicyclo[2.n]alkanes with high enantioselectivity and diastereoselectivity. chemrxiv.org The stereochemical outcome is dictated by the fit of the substrate into the chiral pocket of the catalyst. chemrxiv.org Computational studies have indicated that these reactions may proceed under non-Curtin-Hammett conditions, where the product ratio is not determined by the equilibrium of the starting material conformers. chemrxiv.org

Another strategy employs chiral auxiliaries to direct the stereochemical course of a reaction. The use of chiral auxiliaries can lead to high levels of diastereocontrol. tcichemicals.com For example, the synthesis of all four stereoisomers of coronamic acid (2-ethyl-1-aminocyclopropane-1-carboxylic acid) has been achieved starting from both enantiomers of 1,2-butanediol (B146104). tandfonline.com This synthesis utilized a stereoselective hydrolysis and a Curtius rearrangement as key steps. tandfonline.com

Furthermore, the stereoselective synthesis of cyclopropane (B1198618) constrained amino acid analogs has been achieved, with some analogs showing significantly enhanced potency at specific biological targets. doi.org For example, the introduction of a methyl group in a specific stereochemical configuration was found to increase potency on the mGlu2 receptor by 3500-fold. doi.org

The table below summarizes some enantioselective and diastereoselective approaches:

Method Key Features Example Application
Rhodium-Catalyzed Cyclopropanation Uses chiral dirhodium tetracarboxylate catalysts; high enantioselectivity and diastereoselectivity. chemrxiv.org Synthesis of spiroazabicyclo[2.n]alkanes. chemrxiv.org
Chiral Auxiliary-Mediated Synthesis Employs removable chiral groups to direct stereochemistry. tcichemicals.com Synthesis of all four stereoisomers of coronamic acid. tandfonline.com
Substrate-Controlled Diastereoselection The inherent chirality of the starting material influences the stereochemical outcome. Synthesis of potent mGlu2 receptor agonists. doi.org

Chiral Pool Synthesis Applications

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes. semanticscholar.orgyork.ac.uk These compounds serve as versatile starting materials for the synthesis of complex chiral molecules. semanticscholar.org

A prominent example of chiral pool synthesis is the preparation of optically active 1,2-butanediol from commercially available malic acid. tandfonline.com The optical purity of the resulting diol is dependent on that of the starting malic acid, which serves as the chiral source. tandfonline.com This optically active diol can then be utilized as a precursor for the synthesis of specific stereoisomers of this compound derivatives. tandfonline.com

Amino acids are another critical component of the chiral pool. semanticscholar.orgbaranlab.org They can be used as chiral building blocks where their inherent stereocenters are incorporated into the target molecule. baranlab.org The diverse functional groups and commercial availability of enantiomerically pure α-amino acids make them particularly useful synthons. semanticscholar.org

Biocatalytic Resolution and Transformations for Optically Active Forms

Biocatalysis offers a powerful and often environmentally friendly alternative to traditional chemical methods for obtaining optically active compounds. Enzymes can exhibit high enantioselectivity and regioselectivity under mild reaction conditions.

While specific biocatalytic methods for this compound were not detailed in the provided search results, the principles of biocatalytic resolution are well-established. For instance, lipases are commonly used for the resolution of racemic esters and amines through aminolysis or ammonolysis reactions. semanticscholar.org In a kinetic resolution process, one enantiomer of a racemic mixture reacts faster with the enzyme, leaving the other enantiomer unreacted and thus enriched.

The production of optically active 1-amino-2-vinylcyclopropane carboxylic acid, an analogue of this compound, has been achieved using biocatalysts. google.com This highlights the potential for applying similar enzymatic strategies to the synthesis of optically pure this compound. The use of biocatalysts can be economically advantageous compared to other methods. google.com

Control of Cis-Trans Stereochemistry in Cyclopropane Ring Formation

The relative orientation of substituents on a cyclopropane ring, known as cis-trans isomerism, significantly impacts the molecule's properties and biological activity. masterorganicchemistry.compressbooks.pub Due to the rigid nature of the cyclopropane ring, cis and trans isomers are not interconvertible without breaking chemical bonds. masterorganicchemistry.compressbooks.pub

The stereochemical outcome of cyclopropane ring formation can be influenced by the reaction mechanism and the reagents employed. For example, in the de Meijere cyclopropylamine (B47189) synthesis, the reaction of Ti(O-i-Pr)4, DMF, and Grignard reagents with trans-β-deuterostyrene results in a mixture of cis and trans isomers, indicating an inversion of configuration at the carbon bound to titanium, consistent with a "W-shaped" transition state. nih.gov In contrast, the Kulinkovich hydroxycyclopropanation proceeds with retention of configuration. nih.gov

The choice of catalyst and reaction conditions can also control the cis/trans selectivity. For instance, in the cyclopropanation of cyclic sulfate (B86663) with a dibenzyl malonate anion, the cyclopropane dibenzyl ester is formed in quantitative yield, and the subsequent steps control the final stereochemistry. tandfonline.com

Diverse Amination Routes for Primary Cyclopropylamines

The introduction of a primary amine group onto a cyclopropane ring is a key step in the synthesis of this compound. Several methods are available for this transformation.

Curtius Rearrangement and Related Transformations

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines. wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the corresponding amine. wikipedia.org A key advantage of this rearrangement is that the migration of the R-group occurs with full retention of configuration. wikipedia.org

This method has been successfully applied to the synthesis of this compound analogues. In the synthesis of all four stereoisomers of coronamic acid, the Curtius rearrangement was a pivotal step in transforming a carboxylic acid into the protected amino acid. tandfonline.com The reaction is initiated by treating a carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of triethylamine (B128534) and tert-butanol. tandfonline.com

The general mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The isocyanate product can be trapped with various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgnih.gov

The table below outlines the key steps of the Curtius rearrangement:

Step Description
1. Acyl Azide Formation The carboxylic acid is converted to an acyl azide, typically using reagents like sodium azide or diphenylphosphoryl azide (DPPA). organic-chemistry.org
2. Rearrangement The acyl azide undergoes thermal or photochemical rearrangement to form an isocyanate, with the loss of nitrogen gas. wikipedia.org
3. Hydrolysis/Trapping The isocyanate is hydrolyzed with water to form an unstable carbamic acid, which decarboxylates to the primary amine. organic-chemistry.org Alternatively, it can be trapped with alcohols or other amines. wikipedia.org

Other related transformations for the synthesis of primary amines include the Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom. libretexts.org

Reductive Amination of Carbonyl Precursors

Reductive amination is a highly versatile and widely employed method for the formation of amines from carbonyl compounds. researchgate.netwikipedia.orgorganic-chemistry.org The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the C=N double bond to afford the target amine. acs.org For the synthesis of a primary amine like this compound, ammonia (B1221849) is used as the nitrogen source.

Reaction Scheme:

Generated code

2-EthylcyclopropanecarboxaldehydeImine Intermediatethis compound

A variety of reducing agents can be employed for this transformation. Mild hydride reagents are particularly effective as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound, allowing for a one-pot reaction. acs.orgnih.gov Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov The choice of reducing agent and reaction conditions, such as pH, is crucial for optimizing the yield and minimizing side reactions. nih.gov

Biocatalytic approaches using enzymes like imine reductases (IREDs) or reductive aminases (RedAms) and amine dehydrogenases (AmDHs) offer a green and highly stereoselective alternative to traditional chemical methods. rsc.orgmdpi.comutoronto.canih.gov These enzymes can catalyze the reductive amination of a broad range of ketones and aldehydes, often with high enantiomeric excess, providing access to chiral cyclopropylamines. rsc.orgutoronto.canih.gov

PrecursorAmine SourceReducing Agent/CatalystKey Features
2-EthylcyclopropanecarboxaldehydeAmmonia (NH₃)Sodium Cyanoborohydride (NaBH₃CN)Mild, selective reduction of the iminium ion; requires careful pH control. nih.gov
2-EthylcyclopropanecarboxaldehydeAmmonia (NH₃)Sodium Triacetoxyborohydride (NaBH(OAc)₃)Low toxicity alternative to NaBH₃CN, effective under mild conditions. researchgate.net
Cyclopropyl (B3062369) KetonesVarious AminesImine Reductases (IREDs) / Amine Dehydrogenases (AmDHs)High stereoselectivity, environmentally benign, operates under mild aqueous conditions. rsc.orgnih.gov
Various Aldehydes/KetonesAmmonia (aq.)Heterogeneous Iron Catalyst / H₂Utilizes an earth-abundant metal catalyst and hydrogen as the reductant. researchgate.netorganic-chemistry.org

Nucleophilic Substitution Pathways

The synthesis of amines via nucleophilic substitution involves the reaction of an alkyl halide with an amine nucleophile. For the preparation of this compound, this would entail the reaction of a 2-ethylcyclopropyl halide (e.g., bromide or chloride) with ammonia. This reaction typically follows an Sₙ2 mechanism. rsc.org

A primary challenge with this method is overalkylation. The primary amine product is itself a nucleophile and can compete with ammonia to react with the alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts as byproducts. organic-chemistry.orgnih.govresearchgate.net To favor the formation of the desired primary amine, a large excess of ammonia is often used to increase the probability of the alkyl halide reacting with ammonia rather than the product amine. rsc.orged.ac.uk

Reaction Scheme:

Generated code

1-(Bromomethyl)-2-ethylcyclopropanethis compound

The choice of solvent is also important, with polar solvents that can stabilize the transition state being generally preferred. The reactivity of the cyclopropyl halide can be influenced by the ring strain, but the fundamental principles of Sₙ2 reactions apply.

SubstrateNucleophileKey ChallengeStrategy to Overcome Challenge
2-Ethylcyclopropyl HalideAmmonia (NH₃)Overalkylation leading to mixtures of primary, secondary, and tertiary amines. ed.ac.ukUse of a large excess of ammonia.
Alkyl HalidesPhthalimide (Gabriel Synthesis)Harsh cleavage conditions may be required.Provides a controlled route to primary amines by preventing overalkylation.
Aryl HalidesCyclopropylamineCatalyst deactivation, substrate scope.Buchwald-Hartwig amination using a Pd-catalyst allows for C-N bond formation with cyclopropylamine. acs.org

Amination of Cyclopropanol (B106826) Derivatives

Cyclopropanols are versatile synthetic intermediates that can be converted into cyclopropylamines through several distinct strategies. These methods often leverage the inherent ring strain of the cyclopropane ring to facilitate transformation.

One powerful method involves the ring-opening of a cyclopropanol to a metal homoenolate, followed by reaction with an amine and subsequent ring-closure to form the cyclopropylamine. rsc.orgutoronto.cathieme-connect.com Specifically, treating a 1-substituted cyclopropanol with a zinc reagent generates a zinc homoenolate. This intermediate can then react as an electrophile with a nucleophilic amine. The subsequent intramolecular cyclization furnishes the corresponding trans-2-substituted-cyclopropylamine with high diastereoselectivity. rsc.orgresearchgate.net This approach avoids the direct displacement on the cyclopropane ring and provides excellent stereocontrol.

Another strategy is the copper-catalyzed electrophilic amination of cyclopropanols. This reaction proceeds via a C-C bond cleavage and subsequent C-N bond formation to yield β-aminoketones. researchgate.net While this method does not directly yield a cyclopropylamine, it represents a valuable transformation of cyclopropanol precursors. Direct amination of cyclopropanols using ammonia or amine derivatives, often in the presence of a suitable catalyst, has also been reported as a direct and efficient route. researchgate.net

SubstrateReagent(s)IntermediateProductKey Features
2-Ethylcyclopropan-1-ol1. Zinc reagent (e.g., Et₂Zn) 2. Amine (R-NH₂)Zinc Homoenolatetrans-2-Ethyl-N-R-cyclopropan-1-amineHigh diastereoselectivity for the trans isomer. rsc.orgresearchgate.net
CyclopropanolsO-Benzoyl-N,N-dialkylhydroxylamines, Cu-catalystβ-Keto radicalβ-AminoketoneUmpolung strategy via electrophilic amination. researchgate.netacs.org
CyclopropanolsAmmonia/Amine, Catalyst-CyclopropylamineDirect amination approach. researchgate.net

Cyclopropanation Reactions for Amine Precursors

These methods focus on constructing the cyclopropane ring itself from acyclic precursors in a manner that incorporates or allows for the later introduction of the amine functionality.

Metal-Catalyzed Cyclopropanation (e.g., Rh(II)-catalyzed, Mo-catalyzed allylic amination, Pd-catalyzed)

Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is a cornerstone of cyclopropane synthesis. oup.com Dirhodium(II) carboxylate complexes, such as Rh₂(OAc)₄, are particularly effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation with a wide range of alkenes. nih.govorganic-chemistry.org To synthesize a precursor for this compound, the cyclopropanation of 1-butene (B85601) with a diazoacetate can be performed, followed by conversion of the ester group to an amine. Asymmetric versions of this reaction using chiral Rh(II) catalysts can provide enantiomerically enriched cyclopropanes. nih.gov

Palladium catalysts are also widely used for cyclopropanation reactions, often involving the reaction of an alkene with diazomethane (B1218177) or its precursors. researchgate.net These reactions can proceed through a palladacyclobutane intermediate. researchgate.net

Molybdenum-catalyzed asymmetric allylic amination represents an alternative strategy where an amine is introduced into an allylic substrate. organic-chemistry.orgresearchgate.netnih.gov While not a direct cyclopropanation, it is a powerful method for forming chiral amines, which could potentially be precursors in a multi-step synthesis towards cyclopropylamine analogues.

Catalyst SystemSubstratesIntermediateProduct TypeKey Features
Rh(II) catalysts (e.g., Rh₂(OAc)₄)Alkene + Diazo compound (e.g., Ethyl diazoacetate)Rhodium carbeneCyclopropane esterHighly efficient and general, can be made asymmetric with chiral ligands. nih.govorganic-chemistry.org
Pd(0) or Pd(II) catalystsAlkene + Diazo compound (e.g., CH₂N₂)PalladacyclobutaneCyclopropaneEffective for various olefins, can use in situ generated diazomethane. researchgate.net
Mo-catalystsAllylic carbonate + Amineπ-Allyl molybdenum complexChiral allylic amineHigh regio- and enantioselectivity for amine synthesis. organic-chemistry.orgnih.gov

Ylide-Based Cyclopropanation (e.g., Corey-Chaykovsky reaction)

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert carbonyl compounds to epoxides, imines to aziridines, and α,β-unsaturated carbonyls (enones) to cyclopropanes. wikipedia.orgorganic-chemistry.org The reaction of a sulfur ylide, such as dimethyloxosulfonium methylide, with an α,β-unsaturated ketone, ester, or amide proceeds via a 1,4-conjugate addition followed by an intramolecular nucleophilic substitution to close the three-membered ring. researchgate.netorganic-chemistry.org

To synthesize a precursor for this compound, one could envision the reaction of a suitable sulfur ylide with an α,β-unsaturated ester like ethyl pent-2-enoate. The resulting cyclopropane ester can then be converted to the target amine. This methodology has been successfully applied in the synthesis of other substituted cyclopropylamines, such as trans-2-(trifluoromethyl)cyclopropylamine, demonstrating its utility in this context. thieme-connect.com

Substrate TypeYlideProduct TypeKey Features
α,β-Unsaturated Ester/AmideDimethyloxosulfonium methylideCyclopropane Ester/Amide1,4-conjugate addition followed by ring closure; generally high yielding. researchgate.netorganic-chemistry.org
ImineDimethylsulfonium methylideAziridineDirect formation of the nitrogen-containing three-membered ring. organic-chemistry.org
NitronaphthaleneAlkyl phenyl selenonesBenzonorcaradieneTransition-metal-free dearomatization to form a cyclopropane ring. acs.org

Oxidative Hydrolysis of Cyclopropyl Boron Pinacolates

A modern and scalable approach to substituted cyclopropanols involves the cyclopropanation of vinyl boronates followed by oxidative hydrolysis. rsc.orgchemrxiv.org Specifically, Pd-catalyzed cyclopropanation of a vinyl boron pinacolate ester (e.g., derived from 1-buten-1-ylboronic acid pinacol (B44631) ester) with diazomethane can generate the corresponding cyclopropyl boron pinacolate. chemrxiv.org

This boronate ester can then undergo oxidative hydrolysis to yield the corresponding cyclopropanol. A two-step hydrolysis protocol, first to the boronic acid and then to the alcohol using an oxidant like hydrogen peroxide (H₂O₂), often provides high yields. chemrxiv.org This method is particularly valuable for synthesizing 2-substituted cyclopropanols with high diastereoselectivity. rsc.orgchemrxiv.org The resulting 2-ethylcyclopropan-1-ol is a direct precursor to this compound via the amination methods described in section 2.2.4.

Starting MaterialReagent(s)IntermediateProductKey Features
Vinyl Boron Pinacolate1. Diazomethane, Pd-catalyst 2. NaIO₄/HCl then H₂O₂/NaHCO₃Cyclopropyl Boron Pinacolate -> Cyclopropylboronic Acid2-Substituted CyclopropanolScalable, safe (using flow-generated diazomethane), and highly diastereoselective. rsc.orgchemrxiv.org
1-Alkynyl-1-boronate ester1. Hydroboration/Transmetalation 2. Aldehyde 3. OxidationB(pin) substituted cyclopropyl carbinolα-Hydroxycyclopropyl carbinolAccess to trisubstituted cyclopropanols. organic-chemistry.org

Cycloaddition Strategies (e.g., 1,3-dipolar cycloaddition)

Cycloaddition reactions represent a powerful and atom-economical approach for the construction of cyclic molecules. Among these, 1,3-dipolar cycloadditions are particularly valuable for synthesizing five-membered heterocycles through the reaction of a 1,3-dipole with a dipolarophile. wikipedia.orgnih.gov This strategy has been extended to the synthesis of complex amine structures, including derivatives of cyclopropylamines.

A key strategy involves the in situ generation of azomethine ylides from cyclopropylamines. These ylides can then participate in [3+2] cycloaddition reactions with various dipolarophiles. For instance, N-aryl cyclopropylamines can react with alkenes in the presence of an iron(II) catalyst to yield polyfunctionalized cyclopentylamines. acs.org This radical [3+2] cyclization proceeds in good yields and with notable diastereoselectivity, offering a pathway to complex amine structures from simple cyclopropylamine precursors. The reaction is characterized by its use of an inexpensive iron catalyst and ethanol (B145695) as a solvent, avoiding the need for extra oxidants or bases. acs.org

Another approach involves the photocatalytic [3+2] cycloaddition of N-cyclopropylanilines with olefins. This method, which can be combined with organocatalysis, allows for the synthesis of spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com Notably, this reaction is often metal-free and aligns with green chemistry principles by achieving 100% atom conversion of the substrates. mdpi.com The versatility of cycloaddition strategies is further demonstrated by the use of cyclopropene (B1174273) derivatives as dipolarophiles. They can react with various 1,3-dipoles, such as diazo compounds, to form pyrazolines and pyridazines. chim.it

While direct examples detailing the synthesis of this compound via 1,3-dipolar cycloaddition are not prevalent in the reviewed literature, the established methodologies for related cyclopropylamines provide a clear blueprint. A hypothetical reaction could involve a 2-ethyl-substituted cyclopropylamine derivative that forms an azomethine ylide, which then reacts with a suitable dipolarophile to construct a more complex amine, embedding the 2-ethylcyclopropyl motif. The table below summarizes key features of relevant cycloaddition strategies.

Cycloaddition Type Reactants Catalyst/Conditions Product Type Key Advantages Reference
Iron-Catalyzed Radical [3+2]N-Aryl Cyclopropylamines + AlkenesFeCl₂·4H₂O, EtOHPolyfunctionalized CyclopentylaminesInexpensive catalyst, no extra oxidant needed acs.org
Photocatalytic [3+2]N-Cyclopropylanilines + OlefinsBlue light, Organic Phosphoric Acid2-Amino-spiro[4.5]decane-6-onesMetal-free, high atom economy, high diastereoselectivity mdpi.com
Thermal [3+2]Cyclopropenes + Diazo CompoundsHeatPyrazolines, PyridazinesAccess to dinitrogenated heterocycles chim.it

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for developing environmentally benign and economically viable production processes. Key areas of focus include the development of sustainable reaction protocols, the use of catalytic methodologies, and the optimization of atom economy to minimize waste.

Sustainable protocols for amine synthesis aim to reduce environmental impact by utilizing greener solvents, milder reaction conditions, and renewable resources. A significant advancement is the use of photocatalysis, which can drive reactions using visible light, often without the need for metal catalysts. For example, the [3+2] cycloaddition of cyclopropylamines with olefins can be achieved using photocatalysis in conjunction with an organic phosphoric acid catalyst, representing a green approach to complex amines. mdpi.com

Another sustainable strategy involves the use of natural and waste-derived catalysts. For instance, a catalyst derived from waste snail shells, which is rich in calcium oxide, has been effectively used for the synthesis of functionalized 2-amino-4H-chromenes in water at ambient temperature. oiccpress.com This approach highlights the potential for using readily available, non-toxic, and biodegradable materials to promote chemical transformations, thereby enhancing the green credentials of the synthesis. oiccpress.com

Electrochemical methods also offer a sustainable alternative for amine synthesis. An electro-induced Hofmann rearrangement of cyclopropyl amides has been shown to produce cyclopropylamines in good yields. researchgate.net This method avoids the use of corrosive and toxic reagents often associated with classical Hofmann rearrangements and relies on electricity as a clean reagent. researchgate.netresearchgate.net The table below outlines some sustainable protocols applicable to amine synthesis.

Protocol Key Features Example Application Sustainability Benefit Reference
PhotocatalysisMetal-free, visible light, high atom economy[3+2] cycloaddition of N-cyclopropylanilinesReduced metal waste, energy efficiency mdpi.com
Natural CatalysisCatalyst from waste snail shells, aqueous mediumSynthesis of 2-amino-4H-chromenesUse of renewable/waste resources, green solvent oiccpress.com
ElectrosynthesisElectro-induced Hofmann rearrangementConversion of cyclopropyl amides to aminesAvoids toxic reagents, uses clean energy researchgate.net

Catalytic methods are at the heart of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions, while being required in only small amounts. acs.org For the synthesis of primary amines, including structures like this compound, various catalytic systems based on both precious and earth-abundant metals have been developed.

Iron-based catalysts are particularly attractive due to the metal's low cost and toxicity. Iron(II) chloride has been successfully employed to catalyze the radical [3+2] cyclization of N-aryl cyclopropylamines, demonstrating the utility of simple iron salts in constructing complex amine frameworks. acs.org Nickel-catalyzed systems have also been developed for the reductive amination of carbonyl compounds, providing a general and atom-economical route to a wide array of primary amines. mdpi.com

Rhodium complexes are well-established for their role in cyclopropanation reactions. Rhodium-catalyzed decomposition of diazoacetates in the presence of N-vinylphthalimide yields aminocyclopropane carboxylates with high trans-selectivity. organic-chemistry.org While this method produces an amino acid precursor, subsequent chemical steps can lead to the desired amine. The development of chiral rhodium catalysts has also enabled the enantioselective synthesis of highly functionalized cyclopropanes. researchgate.net

The following table summarizes various catalytic approaches relevant to amine synthesis.

Catalyst System Reaction Type Substrates Key Outcomes Reference
Iron(II) ChlorideRadical [3+2] CyclizationN-Aryl Cyclopropylamines, AlkenesPolyfunctionalized cyclopentylamines acs.org
Nickel-triphos complexReductive AminationCarbonyl compounds, AmmoniaLinear and branched primary amines mdpi.com
Rhodium(II) acetateCyclopropanationDiazoacetates, N-vinylphthalimidetrans-Aminocyclopropane carboxylates organic-chemistry.org
Chiral Rhodium ComplexAsymmetric CyclopropanationDiazo compounds, AlkenesEnantioenriched functionalized cyclopropanes researchgate.net

A central tenet of green chemistry is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. rsc.org Synthetic routes with high atom economy are inherently waste-minimizing.

Cycloaddition reactions, such as the [3+2] cycloadditions discussed previously, are excellent examples of atom-economical processes, as all the atoms of the reactants are typically incorporated into the cyclic product. mdpi.commdpi.com This contrasts sharply with many classical synthetic methods that rely on stoichiometric reagents and protecting groups, which generate significant waste. For example, the Gabriel synthesis of primary amines, while effective, has very poor atom economy due to the generation of a phthalate (B1215562) co-product. rsc.org

Catalytic reductive amination is another strategy that exhibits good atom economy, as it combines a carbonyl compound, an amine source (like ammonia), and a reducing agent (like H₂) to form the target amine and water as the only byproduct. fiveable.me The development of efficient catalysts for this transformation is a key area of research for minimizing waste in amine synthesis.

The choice of synthetic route has a profound impact on waste generation. For instance, methods that avoid protecting groups are preferred. The reversible reaction of amines with CO₂ to form carbamates has been explored as a "green" protection strategy, as the protecting group can be easily removed, potentially reducing derivative-related waste. libretexts.org Comparing potential synthetic pathways for this compound highlights the importance of these considerations.

Synthetic Strategy Atom Economy Key Byproducts/Waste Reference
[3+2] CycloadditionHigh / ExcellentMinimal to none mdpi.com
Catalytic Reductive AminationGood / HighWater fiveable.me
Gabriel SynthesisPoorPhthalate derivatives rsc.org
Hofmann/Curtius RearrangementModerateN₂, CO₂ nih.gov

By prioritizing catalytic and atom-economical methods like cycloadditions and reductive amination, the synthesis of this compound and its analogues can be designed to be more sustainable and efficient, minimizing the environmental footprint. fiveable.me

Chemical Reactivity and Mechanistic Investigations of 2 Ethylcyclopropan 1 Amine

General Amine Reactivity within the Cyclopropane (B1198618) Scaffold

The presence of the cyclopropane ring significantly influences the typical reactions of the amine group.

The amine group in cyclopropylamines is basic and nucleophilic. longdom.org However, the basicity is generally lower than that of acyclic primary amines. This is attributed to the increased s-character of the carbon atom in the cyclopropane ring, which has a slight electron-withdrawing effect. rsc.org The pKa of cyclopropylamine (B47189) is approximately 9.10, which can be influenced by substituents on the ring. guidechem.com For instance, electron-withdrawing groups, such as fluorine, can further decrease the basicity. rsc.orgnih.gov The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in reactions where it attacks an electrophilic center. ucalgary.ca

Table 1: Comparison of pKa Values for Various Amines

Compound pKa
Ammonia (B1221849) 9.25
Cyclopropylamine 9.10 guidechem.com
Ethylamine 10.6
trans-2-Phenylcyclopropylamine >9.10
cis-2-Fluorocyclopropylamine <9.10 rsc.org

Note: This table provides approximate values to illustrate trends in basicity.

Cyclopropylamines readily undergo substitution and addition reactions. longdom.org As nucleophiles, they can react with electrophiles, leading to the formation of new bonds at the nitrogen atom. ucalgary.capurechemistry.org For example, they can participate in nucleophilic substitution reactions with alkyl halides or undergo addition to carbonyl compounds. purechemistry.org The reactivity in these processes is a balance between the nucleophilicity of the amine and the steric hindrance imposed by the cyclopropane ring.

The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions. researchgate.netresearchgate.net These reactions can be initiated by electrophiles, radical species, or through transition metal catalysis. researchgate.netresearchgate.netnih.gov For instance, in the presence of a strong acid, the cyclopropane ring can be protonated, leading to cleavage of a carbon-carbon bond to form a more stable carbocation intermediate. nih.gov The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring. In the case of aminocyclopropanes, the position of the amine group and other substituents directs where the ring will open. nih.gov

Mechanistic studies on enzymes like 1-aminocyclopropane-1-carboxylate (ACC) deaminase, which catalyzes the ring opening of ACC, have provided insights into these processes. nih.govnih.govacs.org These studies suggest that the ring cleavage can be initiated by a nucleophilic attack on a beta-methylene carbon of the cyclopropane ring. nih.govacs.org

Specific Chemical Transformations Involving 2-Ethylcyclopropan-1-amine Analogues

The reactivity of cyclopropylamines has been harnessed in various synthetic transformations.

N-acylation is a common reaction for primary and secondary amines, including cyclopropylamines. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form a tetrahedral intermediate, which then collapses to form the corresponding amide. scispace.com Palladium-catalyzed N-arylation of cyclopropylamines has also been developed as a general method. nih.gov

Table 2: Examples of N-Acylation and N-Arylation of Cyclopropylamine Analogs

Amine Reactant Acylating/Arylating Agent Product Catalyst/Conditions Reference
Cyclopropylamine Aryl Bromides N-Aryl Cyclopropylamines CuI/N-carbazolyl-1H-pyrrole-2-carbohydrazide nih.gov

Amidation reactions can be used to synthesize cyclopropylamines or to convert them into other useful compounds. One synthetic route to cyclopropylamines involves the amidation of a cyclopropanecarboxylate (B1236923) ester with ammonia, followed by a Hofmann rearrangement of the resulting cyclopropanecarboxamide. google.comgoogle.com Conversely, cyclopropylamines can be used as the amine component in coupling reactions with carboxylic acids to form amides. commonorganicchemistry.com These reactions are typically mediated by coupling reagents that activate the carboxylic acid. The Kulinkovich-de Meijere reaction provides a method for synthesizing cyclopropylamines from N,N-dialkylamides. organic-chemistry.org

Oxidation and Reduction Pathways

The chemical reactivity of this compound is largely dictated by its two primary functional groups: the primary amine and the strained cyclopropane ring. Both moieties can participate in oxidation and reduction reactions, although the conditions required often differ significantly.

The primary amino group (-NH₂) is susceptible to both oxidation and reduction. In closely related compounds like 1-(aminomethyl)-2-ethylcyclopropane-1-carboxylic acid, the amino group can be reduced to form amines. smolecule.com Conversely, oxidation can convert the amine to various nitrogen-containing functional groups, though this can be challenging to control.

The cyclopropane ring is known for its high ring strain, which makes it susceptible to ring-opening reactions under certain oxidative conditions. Strong oxidizing agents can lead to the cleavage of the three-membered ring. For instance, oxidative ring-opening of cyclopropane derivatives can occur under strong oxidizing conditions.

Common reagents used for these transformations in related cyclopropyl (B3062369) molecules are summarized below.

TransformationReagent ClassCommon ReagentsPotential Products
Reduction Hydride AgentsLithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄)Further reduced amine species (less common for primary amines)
Oxidation Strong OxidantsPotassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)Ring-opened products, various nitrogen oxides
Halogenation Radical InitiatorsBromine (Br₂) with UV lightHalogenated cyclopropane derivatives

This table is generated based on the reactivity of functional groups present in related cyclopropane molecules. smolecule.com

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for controlling the yield and stereochemical outcome. Key areas of investigation include the stereospecificity of the reactions and the identification of transient intermediates.

A reaction is defined as stereospecific when stereochemically different starting materials yield products that are also stereochemically distinct. youtube.com This principle is fundamental in the synthesis of specific stereoisomers of substituted cyclopropanes like this compound. The synthesis of all four stereoisomers of coronamic acid, a related 2-ethyl-1-aminocyclopropane-1-carboxylic acid, highlights the importance of stereocontrol. tandfonline.com In this synthesis, the transformation into a protected amino acid was achieved through stereoselective hydrolysis and a Curtius rearrangement as key steps. tandfonline.com

Modern synthetic methods increasingly employ transition metal catalysis to achieve high stereoselectivity. Molybdenum-catalyzed asymmetric allylic amination has emerged as a powerful tool for synthesizing chiral amines. nih.govorganic-chemistry.org This method allows for the highly regio- and enantioselective amination of allylic carbonates. nih.govorganic-chemistry.org Although traditionally dominated by noble metals like palladium and iridium, molybdenum offers a cost-effective and environmentally friendly alternative. organic-chemistry.orgorganic-chemistry.org The mechanism involves the metal catalyst binding to an allylic substrate, leading to the formation of a coordinated π-allyl cation intermediate. acsgcipr.org A nucleophilic amine can then attack this intermediate to form the chiral allylic amine with high enantiomeric excess. acsgcipr.org

Catalytic SystemLigandSelectivity OutcomeReference
Molybdenum/(S,S-L2)Chiral Schiff base>99% ee, >20:1 b/l organic-chemistry.org
Copper(I)/(R)-BINAPChiral phosphine96% ee
Rhodium(II) prolinateChiral carboxylateHigh enantioselectivity acs.org

This table presents examples of stereoselective catalytic systems used for synthesizing chiral amines and cyclopropanes.

The synthesis of cyclopropylamines often proceeds through various transient species or reaction intermediates that dictate the final product structure. Identifying and characterizing these intermediates is key to understanding and optimizing the synthetic route.

Several classical and modern synthetic strategies are employed to construct the this compound scaffold, each involving distinct intermediates:

Curtius Rearrangement : This method is widely used to convert carboxylic acids into primary amines. utoronto.ca The key intermediate in this reaction is an isocyanate , which is formed from the thermal decomposition of an acyl azide (B81097). The isocyanate is then hydrolyzed to yield the primary amine. utoronto.ca This was a key step in the stereoselective synthesis of coronamic acid. tandfonline.com

Simmons-Smith Reaction : This is a common method for synthesizing cyclopropanes. It involves the use of diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid intermediate in situ. utoronto.ca This carbenoid adds to an alkene in a concerted fashion, preserving the stereochemistry of the starting olefin. utoronto.ca

Ylide-Based Cyclopropanation : The reaction of a sulfonium (B1226848) ylide with an electron-deficient alkene is another route to cyclopropanes. This reaction proceeds through a betaine intermediate , which then cyclizes to form the cyclopropane ring. The stereochemical outcome can be influenced by the steric properties of the ylide and the reaction solvent.

Kulinkovich-Szymoniak Reaction : This transformation utilizes a titanium (IV) catalyst to convert nitriles into primary cyclopropylamines. utoronto.ca The reaction involves complex organotitanium intermediates.

Synthetic PathwayKey IntermediateDescription
Curtius RearrangementIsocyanateFormed from acyl azide; subsequently hydrolyzed to the amine. utoronto.ca
Simmons-Smith ReactionZinc CarbenoidAdds to an alkene to form the cyclopropane ring. utoronto.ca
Ylide CyclopropanationBetaineFormed from the addition of a ylide to an alkene, then cyclizes.
Kulinkovich-SzymoniakOrganotitanium speciesReacts with a nitrile to form the primary cyclopropylamine. utoronto.ca

This table summarizes key reaction intermediates in common synthetic routes to cyclopropylamines.

Advanced Spectroscopic and Analytical Characterization of 2 Ethylcyclopropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-ethylcyclopropan-1-amine, which exists as diastereomers (cis and trans), NMR is crucial for both structural confirmation and the assignment of these stereoisomers.

High-resolution ¹H and ¹³C NMR spectra provide the primary evidence for the molecular structure of this compound. The presence of two stereocenters (at C1 and C2 of the cyclopropane (B1198618) ring) leads to the existence of cis and trans diastereomers, which are distinguishable by NMR due to their different chemical environments.

In ¹H NMR, the protons of the ethyl group (CH₃ and CH₂) and the cyclopropane ring (CH and CH₂) exhibit characteristic chemical shifts and coupling patterns. The protons on the carbons adjacent to the amine group are typically deshielded and appear in the 2.3-3.0 ppm range. libretexts.org The N-H protons of the primary amine group typically appear as a broad signal between 0.5 and 5.0 ppm, and their signal can be confirmed by its disappearance upon the addition of D₂O. libretexts.orgdocbrown.info

Due to the chiral centers, the methylene (B1212753) protons of the ethyl group and the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent and are expected to show distinct signals and couplings, further complicating the spectrum but also providing rich structural information. masterorganicchemistry.com The chemical shifts and coupling constants will differ between the cis and trans isomers, allowing for their assignment. For instance, the coupling constants between protons on the cyclopropane ring are stereochemically dependent, with cis couplings typically being larger than trans couplings.

In ¹³C NMR, carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and typically resonate in the 10-65 ppm region. libretexts.org The number of unique carbon signals will confirm the molecular symmetry. Each diastereomer will exhibit a distinct set of ¹³C signals, allowing for their differentiation and quantification in a mixture.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Assignment Predicted Chemical Shift (ppm) Multiplicity
CH₃ (ethyl) 0.8 - 1.2 Triplet (t)
CH₂ (ethyl) 1.2 - 1.7 Multiplet (m)
CH₂ (cyclopropane) 0.3 - 0.9 Multiplet (m)
CH (cyclopropane, C2) 0.5 - 1.1 Multiplet (m)
CH (cyclopropane, C1) 2.3 - 2.8 Multiplet (m)

Note: Data are representative and predicted based on general principles for amines and cyclopropanes. libretexts.orgdocbrown.info Actual values may vary depending on solvent and specific diastereomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted Chemical Shift (ppm)
CH₃ (ethyl) 10 - 15
CH₂ (ethyl) 20 - 30
CH₂ (cyclopropane) 5 - 15
CH (cyclopropane, C2) 15 - 25

Note: Data are representative and predicted based on general principles for amines and cyclopropanes. libretexts.org Actual values will differ for cis and trans diastereomers.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning complex spectra and determining stereochemistry. Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) correlate protons with their directly attached carbons. umn.edu

For the critical task of assigning the relative stereochemistry of the cis and trans diastereomers, the 1H-1H Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly valuable. ceitec.cz ROESY detects spatial proximities between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net By observing cross-peaks between the protons of the ethyl group and the protons on the cyclopropane ring, the relative orientation of these substituents can be determined. For example, in the cis isomer, a ROESY correlation would be expected between the ethyl group protons and the C1-proton, whereas such a correlation would be absent or much weaker in the trans isomer. ROESY is often preferred over its counterpart, NOESY, for small molecules as it avoids the issue of zero or weak NOE enhancements that can occur for molecules of a certain size. umn.educeitec.cz

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about a molecule's mass and elemental composition, and when coupled with a separation technique like gas chromatography, it becomes a powerful tool for purity assessment.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, typically to several decimal places. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity. For this compound (C₅H₁₁N), the expected monoisotopic mass is 85.08915 Da. uni.lu An HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value for the protonated molecule [M+H]⁺ (86.09643 Da) would confirm the molecular formula and rule out other potential structures with the same nominal mass. uni.luthermofisher.com

Table 3: Predicted HRMS Data for this compound

Adduct Formula Calculated m/z
[M+H]⁺ C₅H₁₂N⁺ 86.09643

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile compounds and assessing the purity of reaction products. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in the GC column. The separated components then enter the mass spectrometer for detection and identification.

The analysis of primary amines by GC can sometimes be challenging due to their basicity, which can cause peak tailing on standard columns. labrulez.com This issue can often be mitigated by using a basic-deactivated column or by derivatizing the amine group to make it less polar. labrulez.comresearchgate.net GC-MS analysis of a this compound sample would allow for the separation of the cis and trans diastereomers, as well as any starting materials or byproducts, with each component yielding a characteristic mass spectrum for identification. The resulting chromatogram provides a quantitative measure of the sample's purity. The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (m/z = 85) and characteristic fragmentation patterns, such as the loss of an ethyl group.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. utdallas.eduedinst.com

For this compound, a primary aliphatic amine, the IR spectrum is expected to show several characteristic absorptions. spectroscopyonline.com The most prominent of these are the two N-H stretching bands, corresponding to asymmetric and symmetric stretching, which typically appear in the 3300-3500 cm⁻¹ region. libretexts.org Other key peaks include the N-H scissoring (bending) vibration around 1550-1650 cm⁻¹, C-N stretching in the 1000-1250 cm⁻¹ range for aliphatic amines, and the various C-H stretching and bending vibrations for the alkyl and cyclopropyl (B3062369) groups. libretexts.orgmsu.edu

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-N stretching vibrations can be prominent. The technique is particularly useful for identifying the skeletal structure of the molecule. researchgate.netspectroscopyonline.com The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) IR 3300 - 3500 (two bands) Medium-Weak
C-H Stretch (sp³ CH, CH₂, CH₃) IR, Raman 2850 - 3000 Strong (IR)
C-H Stretch (cyclopropane) IR, Raman ~3050 Medium-Weak
N-H Scissor (bend) IR 1550 - 1650 Strong-Medium
C-N Stretch IR, Raman 1000 - 1250 Medium

Note: Data are representative based on general values for primary aliphatic amines. spectroscopyonline.commsu.edudtic.mil

X-ray Diffraction (XRD) for Absolute Stereochemistry Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral compounds. soton.ac.uk This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be established. For chiral molecules like this compound, XRD can differentiate between enantiomers by analyzing the anomalous scattering of X-rays. soton.ac.uk

The process involves growing a suitable single crystal of a derivative of this compound. The quality of the crystal is crucial for obtaining high-resolution diffraction data. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The Flack parameter, derived from the diffraction data, is a critical value in determining the absolute configuration of non-centrosymmetric crystal structures. soton.ac.uk A value close to zero for a given enantiomer confirms its absolute configuration.

Table 1: Representative Crystallographic Data for a Chiral Cyclopropane Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)15.678
α, β, γ (°)90, 90, 90
Volume (ų)1366.5
Z4
Flack Parameter0.02(4)

Chromatographic Methods for Purification and Quantitative Analysis

Chromatographic techniques are indispensable for the purification and quantitative analysis of this compound and its derivatives. acs.org Given the compound's amine functionality and potential for chirality, various chromatographic strategies can be employed.

Purification:

Flash column chromatography is a common method for the purification of cyclopropylamine (B47189) derivatives from reaction mixtures. acs.orgd-nb.infonih.gov The choice of stationary phase and eluent system is critical for effective separation. For basic compounds like this compound, standard silica (B1680970) gel can sometimes lead to peak tailing and poor separation due to interactions with acidic silanol (B1196071) groups. biotage.com To mitigate this, several approaches can be taken:

Modified Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation. biotage.com

Alternative Stationary Phases: Using a more inert stationary phase like alumina (B75360) or an amine-functionalized silica can provide better results for the purification of amines. biotage.com

Reversed-Phase Chromatography: For more polar derivatives, reversed-phase flash chromatography using a C18-functionalized silica and a mobile phase of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be an effective purification strategy. biotage.com Adjusting the pH of the mobile phase to an alkaline value can enhance the retention and separation of basic compounds. biotage.com

Quantitative Analysis and Enantioselective Chromatography:

For the quantitative analysis and separation of enantiomers of this compound, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice.

Enantioselective HPLC: Chiral stationary phases (CSPs) are widely used to resolve enantiomers. These phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For amines, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or crown ethers can be effective.

Enantioselective GC: Derivatization of the amine with a chiral reagent can produce diastereomers that can be separated on a standard achiral GC column. Alternatively, the use of a chiral capillary column, such as those coated with cyclodextrin (B1172386) derivatives, can allow for the direct separation of the enantiomers. Enantiomer labeling, where one enantiomer is used as an internal standard for the quantification of the other, is a reliable GC-based method for determining the enantiomeric purity of amino acids and related compounds. dss.go.th

Table 2: Illustrative Chromatographic Conditions for the Analysis of Chiral Amines

TechniqueColumnMobile Phase/Carrier GasDetectionApplication
Flash Chromatography Silica GelHexane/Ethyl Acetate with 1% TriethylamineTLC, UVPurification mdpi.com
Flash Chromatography Amine-functionalized SilicaHexane/Ethyl AcetateTLC, UVPurification of basic amines biotage.com
Reversed-Phase HPLC C18Water/Acetonitrile with 0.1% TriethylamineUV, MSPurification and quantitative analysis of polar amines biotage.com
Enantioselective HPLC Chiral Stationary Phase (e.g., Chiralcel OD)Hexane/IsopropanolUV, CDEnantiomeric separation
Enantioselective GC Chiral Capillary Column (e.g., Cyclodextrin-based)HeliumFID, MSEnantiomeric purity determination

Note: This table provides typical conditions used for the analysis of chiral amines and may be adapted for this compound. Specific conditions would require experimental optimization.

The selection of the appropriate chromatographic method and conditions is crucial for achieving the desired separation and accurate quantification of this compound, ensuring its purity and correct stereochemical assignment for subsequent applications.

Computational Chemistry Studies on 2 Ethylcyclopropan 1 Amine Systems

Molecular Modeling and Simulation for Conformational and Electronic Structure Analysis

Molecular modeling and simulation are instrumental in understanding the three-dimensional arrangement of atoms in 2-ethylcyclopropan-1-amine and its influence on the molecule's electronic characteristics.

Conformational Analysis:

Electronic Structure Analysis:

Once the stable conformations are identified, their electronic structures can be analyzed in detail. This involves examining the distribution of electrons within the molecule, which dictates its chemical behavior. Key electronic properties that are often investigated include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The spatial distribution of these frontier orbitals can indicate the likely sites of chemical reactions. canterbury.ac.nz

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group is expected to be a region of high negative electrostatic potential.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, offering a quantitative measure of the local electronic environment. This information is valuable for understanding intermolecular interactions and for parameterizing molecular mechanics force fields.

Computational studies on related amine compounds have demonstrated the utility of these analyses in predicting reactivity and physical properties. acs.org

Quantum Mechanical Calculations of Reactivity and Properties

Quantum mechanical (QM) calculations provide a more rigorous and accurate description of molecular systems compared to molecular mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used to predict a wide range of properties for molecules such as this compound. oapen.org

Reactivity Descriptors:

QM calculations can furnish various descriptors that quantify the reactivity of a molecule. These include:

Ionization Potential and Electron Affinity: These fundamental properties, related to the HOMO and LUMO energies, respectively (via Koopmans' theorem), provide insights into the energy required to remove an electron or the energy released upon adding an electron.

Hardness and Softness: Chemical hardness and its inverse, softness, are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. Harder molecules are less reactive, while softer molecules are more reactive.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Spectroscopic Properties:

QM methods can also predict spectroscopic properties, which can be compared with experimental data to validate the computational models. This includes:

Vibrational Frequencies: Calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra.

NMR Chemical Shifts: Theoretical prediction of NMR chemical shifts (¹H and ¹³C) can assist in the structural elucidation of this compound and its derivatives.

The following table provides an example of predicted data that can be obtained from QM calculations for this compound.

PropertyPredicted ValueMethod/Basis Set
Dipole Moment (Debye)ValueB3LYP/6-31G(d)
HOMO Energy (eV)ValueB3LYP/6-31G(d)
LUMO Energy (eV)ValueB3LYP/6-31G(d)
Ionization Potential (eV)ValueB3LYP/6-31G(d)
Electron Affinity (eV)ValueB3LYP/6-31G(d)
Note: The values in this table are placeholders and would be determined by performing actual quantum mechanical calculations.

Theoretical Studies of Reaction Mechanisms (e.g., carbamate (B1207046) formation)

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a primary amine, a key reaction is the formation of carbamates, which are important in various chemical and biological contexts. nih.gov

Theoretical studies can map out the entire reaction pathway for carbamate formation, which typically involves the reaction of the amine with carbon dioxide. ntnu.noorganic-chemistry.org This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (this compound and CO₂) and the final carbamate product are optimized.

Identifying Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. QM calculations can determine the geometry and energy of the transition state structure.

Calculating Activation Energies: The difference in energy between the reactants and the transition state gives the activation energy, a crucial parameter that determines the reaction rate. wseas.org

Investigating Intermediates: The reaction may proceed through one or more intermediate species. Computational methods can identify and characterize these intermediates, providing a more complete picture of the reaction mechanism. researchgate.net

For the reaction of this compound with CO₂, computational studies can explore different mechanistic possibilities, such as a direct, one-step reaction or a multi-step process involving the formation of a zwitterionic intermediate. researchgate.net The calculated thermochemical data, such as the enthalpy and Gibbs free energy of reaction, can predict the spontaneity and feasibility of the carbamate formation under different conditions. ntnu.no

Structure-Property Relationship (SPR) Investigations and Predictive Modeling

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound and its analogs, computational SPR approaches can be used to predict properties and guide the design of new compounds with desired characteristics.

This often involves the development of Quantitative Structure-Property Relationship (QSPR) models. The general workflow for a QSPR study is as follows:

Dataset Collection: A dataset of molecules with known experimental values for a particular property is assembled.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, electronic) are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the molecular descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using various statistical metrics and validation techniques.

For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or reactivity. These models can then be used to estimate the properties of new, unsynthesized derivatives, thereby accelerating the discovery process. openstax.org

In Silico Drug Design and Molecular Docking Applications

The unique structural features of the cyclopropane (B1198618) ring in this compound make it an interesting scaffold for drug design. researchgate.net In silico methods, particularly molecular docking, are powerful tools for exploring the potential of this compound and its derivatives as therapeutic agents. mdpi.comimrpress.comnih.gov

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. uneb.br This allows for the investigation of how this compound or its analogs might interact with a specific biological target. The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the ligand are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Simulation: A search algorithm explores various possible binding poses of the ligand within the receptor's binding site.

Scoring: A scoring function is used to evaluate and rank the different binding poses based on their predicted binding affinity. Lower scores typically indicate a more favorable binding interaction.

The results of a docking study can provide valuable insights into:

Binding Mode: The specific orientation and conformation of the ligand within the binding pocket.

Key Interactions: The specific amino acid residues in the receptor that interact with the ligand (e.g., through hydrogen bonds, hydrophobic interactions, or electrostatic interactions).

Binding Affinity: A semi-quantitative estimate of the strength of the interaction.

This information can be used to rationalize the biological activity of known compounds and to guide the design of new, more potent inhibitors or activators of the target protein. dergipark.org.trulisboa.pt For example, derivatives of this compound could be designed to enhance specific interactions with a target enzyme, potentially leading to improved therapeutic efficacy.

Research Applications and Biological Significance of 2 Ethylcyclopropan 1 Amine and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research

The rigid cyclopropane (B1198618) ring of 2-ethylcyclopropan-1-amine provides a conformationally restricted element that is highly sought after in drug design. This rigidity can lead to enhanced binding affinity and selectivity for biological targets.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.

Monoamine Oxidases (MAO-A, MAO-B) and Lysine Specific Demethylase 1 (LSD1): The cyclopropylamine (B47189) scaffold is a known pharmacophore for the inhibition of flavin-dependent amine oxidases such as MAO-A, MAO-B, and LSD1. These enzymes are significant targets in the treatment of neurological disorders and cancer. The strained cyclopropane ring contributes to the mechanism of inhibition.

O-acetylserine sulfhydrylase (OASS): Inhibitors of O-acetylserine sulfhydrylase with a cyclopropane-carboxylic acid structure have been identified as effective adjuvants for the antibiotic colistin (B93849) in combating Gram-negative bacteria like Escherichia coli and Salmonella enterica. nih.gov This suggests a strategy to enhance the efficacy of existing antibiotics and address antimicrobial resistance. nih.gov The cysteine synthase complex, which includes OASS, is crucial for cysteine biosynthesis in bacteria and plants but is absent in mammals, making it a viable drug target. nih.gov

Neurotransmitter Modulation and Receptor Ligand Development

The modulation of neurotransmitter systems is a cornerstone of neuropharmacology. The structural features of this compound derivatives make them suitable candidates for developing ligands for various receptors.

Metabotropic Glutamate Receptors (mGluRs): Group I mGluRs, such as mGluR1 and mGluR5, are known to modulate the activity of NMDA receptors. nih.gov Research has shown that activation of mGluR1 can potentiate NMDA currents through a G-protein-independent pathway involving Src kinase, while mGluR5 enhances NMDA currents via a G-protein-dependent cascade involving protein kinase C and Src. nih.gov The development of specific ligands for these receptors is crucial for understanding and potentially treating neurological conditions.

N-methyl-D-aspartate (NMDA) Receptor Ligands: The NMDA receptor is a key player in excitatory neurotransmission in the brain. mdpi.com Its activity is modulated by various factors, including neurotransmitters and chemical agents. mdpi.comnih.gov Derivatives of cyclopropane have been explored in the design of NMDA receptor ligands, aiming to control receptor responsiveness and address conditions related to its over-activity, such as epilepsy and ischemia-induced neurodegeneration. nih.gov

Anticancer and Antiviral Activity Profiling

The development of novel anticancer and antiviral agents is a critical area of pharmaceutical research.

HER2 Inhibitors and Thiophene (B33073) Derivatives: In the realm of anticancer research, thiophene derivatives have emerged as promising candidates. nih.govrjraap.comnih.gov Some have been synthesized and evaluated for their ability to inhibit kinases and microtubule assembly, which are crucial processes in cell division. nih.gov Dual inhibitors of EGFR and HER2, based on a thiophene scaffold, have shown potent activity against lung cancer cell lines. mdpi.com These findings highlight the potential of incorporating structural motifs like thiophene, sometimes in conjunction with cyclopropane-derived moieties, to create effective anticancer agents. nih.govmdpi.com

Hepatitis C: The cyclopropane moiety is a key structural feature in several direct-acting antiviral agents (DAAs) developed for the treatment of hepatitis C virus (HCV) infection. google.comnih.govgoogle.com For instance, some potent inhibitors of the HCV NS3/4A protease incorporate a cyclopropyl (B3062369) group. nih.gov The development of these agents, including protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors, has revolutionized HCV therapy, leading to high cure rates. unitaid.orgnih.govnih.govmdpi.comwjgnet.comcdc.gov

Table 1: Selected Thiophene Derivatives and their Anticancer Activity

Compound Target Cell Line IC50 (µM) Key Findings
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) A549 (non-small cell lung cancer) Not specified, but identified as most potent Broad-spectrum antitumor activity, induces G2/M cell cycle arrest. nih.gov
SB-44, SB-83, SB-200 (aminothiophene derivatives) Prostate and cervical adenocarcinoma cells < 35 Significant cytotoxicity, reduction in clone formation, induction of apoptosis. nih.gov

Design and Synthesis of Conformationally Restricted Peptides and Amino Acid Analogues

The incorporation of non-natural amino acids with restricted conformations is a powerful strategy in peptide and protein engineering.

Coronamic Acid and 2-aminoadipic acid analogs: 1-Amino-2-ethylcyclopropane-1-carboxylic acid, also known as coronamic acid, is an ethylcyclopropyl amino acid derived from isoleucine. nih.gov It is a key component of coronatine, a phytotoxin that influences plant stress responses. smolecule.com The synthesis and study of such cyclopropane-containing amino acids are of interest for creating peptidomimetics with specific structural and functional properties. researchgate.net

Applications as Intermediates for Advanced Therapeutic Agents

The unique reactivity and structural features of this compound and its derivatives make them valuable intermediates in the synthesis of complex pharmaceutical compounds.

For Hepatitis C: Optically active 1-amino-2-vinylcyclopropane carboxylic acid is a crucial intermediate for therapeutic agents targeting hepatitis C. google.com The development of efficient synthetic routes to such intermediates is vital for the large-scale production of these life-saving drugs. google.com

Agrochemical Applications

The biological activities of cyclopropane-containing compounds extend beyond medicine into the field of agriculture. The structural similarities between some synthetic cyclopropane derivatives and natural products that regulate plant growth and defense mechanisms suggest their potential use as agrochemicals. researchgate.net For example, the knowledge gained from studying coronatine, which contains a cyclopropyl amino acid, could be applied to the design of new plant growth regulators or herbicides. smolecule.com Furthermore, the use of cyclopropane derivatives as intermediates is also relevant in the production of specialty chemicals for the agrochemical industry. google.com

Development of Herbicides, Fungicides, and Insecticides

The cyclopropane ring is a privileged structure in the development of modern agrochemicals, and cyclopropylamines, in particular, serve as crucial intermediates in the synthesis of potent pesticides. chemimpex.comopenpr.comresearchandmarkets.com The compact and rigid nature of the cyclopropyl group can confer favorable biological activity and metabolic stability to a molecule. While specific commercial pesticides based on the this compound scaffold are not widely documented, the broader class of cyclopropylamine derivatives is integral to the agrochemical industry. jigschemical.com

The rationale for incorporating this moiety into potential agrochemicals includes:

Structural Rigidity: The defined three-dimensional structure of the cyclopropane ring can lead to highly specific interactions with target enzymes or receptors in pests.

Metabolic Stability: The cyclopropane group can influence the metabolic fate of a molecule, potentially increasing its persistence and efficacy.

Novelty: The development of novel insecticides is critical for managing pest populations that have developed resistance to existing organophosphorus and carbamate (B1207046) compounds. epo.org Amine derivatives are actively explored in the search for new active ingredients with different modes of action to combat resistance. epo.org

Research in this area focuses on synthesizing libraries of compounds containing the cyclopropylamine scaffold and screening them for activity against a wide range of agricultural pests.

Role in Plant Hormone Biosynthesis and Ethylene (B1197577) Formation (e.g., via ACC oxidase)

Derivatives of this compound are pivotal in elucidating the biochemical pathway of ethylene, a key plant hormone that regulates processes from germination to fruit ripening and senescence. The biosynthesis of ethylene involves two key enzymatic steps: the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS), and the subsequent oxidation of ACC to ethylene by ACC oxidase (ACO).

A close analog, 1-amino-2-ethylcyclopropane-1-carboxylic acid (AEC) , which shares the ethylcyclopropane (B72622) core, has been instrumental in characterizing the activity of ACC oxidase. Researchers discovered that ACC oxidase exhibits a high degree of stereospecificity towards the four different stereoisomers of AEC. This specificity has become a critical benchmark for verifying the authenticity of an ethylene-forming enzyme system in laboratory settings.

The key finding is that only one of the four stereoisomers, (+)-allocoronamic acid, is preferentially converted by ACC oxidase into 1-butene (B85601). This highly specific reaction provides a powerful diagnostic tool for studying the enzyme's mechanism.

Table 1: Stereospecificity of ACC Oxidase with AEC Isomers

Stereoisomer of 1-amino-2-ethylcyclopropane-1-carboxylic acid (AEC)Interaction with ACC OxidasePrimary Product
(+)-Allocoronamic acidPreferential Substrate1-Butene
(-)-Allocoronamic acidNot significantly converted-
(+)-Coronamic acidNot significantly converted-
(-)-Coronamic acidNot significantly converted-

Material Science and Polymer Chemistry

The inherent chemical properties of the cyclopropane ring, especially its significant ring strain, make it an attractive component for the design of advanced materials.

Integration into Specialty Polymers and Advanced Coatings

Cyclopropylamines, including this compound, are explored as monomers for creating functional polymer films and coatings through plasma polymerization. researchgate.netceitec.eu These processes deposit thin, highly cross-linked polymer layers onto various substrates. The amine groups present in the resulting polymer are particularly valuable as they provide reactive sites for the covalent attachment of biomolecules, making them useful for biomedical applications such as orthopedic implants or cell culture surfaces where enhanced cell adhesion is desired. researchgate.net

Studies have demonstrated that plasma polymers derived from cyclopropylamine can be deposited onto surfaces to create stable, amine-rich coatings. researchgate.net The properties of these coatings can be tuned by adjusting the plasma deposition parameters, allowing for control over the density of functional amine groups and the stability of the polymer film in aqueous environments. researchgate.netresearchgate.net

Tailoring Material Properties through Strained Ring Systems

The high ring strain energy of cyclopropane (approximately 27.5 kcal/mol) makes it a unique functional group for engineering material properties. This stored energy can be harnessed to drive chemical reactions, such as ring-opening polymerizations, under specific thermal, chemical, or electrochemical triggers. researchgate.netacs.org

Incorporating strained cyclopropane rings into a polymer backbone or as pendant groups can influence the material's characteristics in several ways:

Increased Reactivity: The strained ring can act as a latent reactive site, allowing for post-polymerization modifications or cross-linking to enhance mechanical strength and thermal stability. chemimpex.com

Controlled Degradation: The ring can be selectively opened, providing a mechanism for creating degradable polymers.

Altered Physical Properties: The rigid cyclopropane structure can impact chain packing and morphology, thereby influencing the bulk properties of the material.

This strategy allows chemists to design "smart" materials that can change their properties in response to external stimuli, with potential applications in areas like self-healing materials and responsive drug-delivery systems. acs.org

Table 2: Influence of Strained Ring Systems on Polymer Properties

PropertyEffect of Incorporating Strained Cyclopropane Rings
ReactivityProvides sites for ring-opening reactions, enabling cross-linking or functionalization. researchgate.net
Mechanical StrengthCan be enhanced through strain-release cross-linking.
Thermal StabilityCan be improved by creating a more robust, cross-linked network. chemimpex.com
DegradabilityAllows for controlled cleavage of the polymer chain via ring-opening.

Chemical Manufacturing and Fine Chemical Production

This compound and its close analogs are recognized as valuable chemical building blocks in organic synthesis. lifechemicals.com Their availability from various chemical suppliers facilitates their use in both academic research and industrial manufacturing. calpaclab.comachemblock.com These compounds serve as versatile intermediates for the construction of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.comgoogle.com

The synthetic utility of cyclopropylamines stems from the unique combination of a primary amine, which is a key functional group for a wide array of chemical transformations, and the cyclopropane ring. This allows for the introduction of the compact, rigid cyclopropyl motif into larger target structures. For instance, cyclopropane-containing amino acids are key intermediates in the synthesis of potent therapeutic agents, such as inhibitors for the hepatitis C virus NS3 protease. google.comnih.gov Practical, large-scale synthetic methods are continuously being developed to produce these valuable building blocks efficiently. researchgate.net

Future Research Directions and Unresolved Challenges for 2 Ethylcyclopropan 1 Amine

Continued Development of Highly Efficient and Environmentally Benign Synthetic Routes

While various methods exist for the synthesis of cyclopropylamines, there is a continuous need for more efficient, scalable, and environmentally friendly routes to access 2-ethylcyclopropan-1-amine and its derivatives. utoronto.ca Traditional methods like the Curtius rearrangement, while widely used, often involve multiple steps and the use of potentially hazardous reagents like acyl azides, limiting their large-scale applicability. utoronto.ca

Future research will likely focus on the following areas:

Catalytic Approaches: Developing novel catalytic systems, potentially based on earth-abundant metals, to promote the direct cyclopropanation of alkenes with reagents that can be easily converted to the amine functionality. utoronto.ca This would reduce the number of synthetic steps and improve atom economy.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis of this compound. Flow chemistry can offer improved safety, better control over reaction parameters, and easier scalability compared to traditional batch processes. researchgate.net

Exploration of Novel Reactivity and Catalytic Transformations

The strained cyclopropane (B1198618) ring in this compound is a source of unique reactivity, which is yet to be fully harnessed. The interplay between the amino group and the cyclopropyl (B3062369) moiety can lead to a variety of interesting and useful chemical transformations.

Key areas for future investigation include:

Ring-Opening Reactions: Systematically studying the regioselective and stereoselective ring-opening reactions of this compound with various electrophiles and nucleophiles. canterbury.ac.nz This could provide access to a diverse range of functionalized acyclic amines.

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds of the cyclopropane ring and the ethyl group. researchgate.net This would allow for the late-stage modification of the molecule, providing rapid access to a library of derivatives for biological screening or materials science applications.

Catalytic Asymmetric Transformations: Designing chiral catalysts that can engage with this compound to perform enantioselective transformations, leading to the synthesis of valuable chiral building blocks. ethz.ch

Advanced Stereochemical Control for Accessing All Isomeric Forms

This compound can exist as four stereoisomers (two pairs of enantiomers) due to the two chiral centers in the molecule. The biological activity and material properties of these isomers can vary significantly. Therefore, the ability to selectively synthesize each isomer in high purity is of paramount importance.

Future research efforts will be directed towards:

Asymmetric Synthesis: Developing highly enantioselective and diastereoselective synthetic routes to access each of the four stereoisomers of this compound. researchgate.net This could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Chiral Resolution: Improving methods for the separation of the different stereoisomers, such as chiral chromatography or enzymatic resolution.

Stereochemical Assignment: Utilizing advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, in conjunction with computational methods, to unambiguously determine the absolute and relative stereochemistry of the synthesized isomers.

Deeper Mechanistic Understanding Through Integrated Computational and Experimental Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. A synergistic approach that combines experimental studies with computational modeling will be essential to unravel the intricate details of these reactions. acs.orgresearchgate.net

Future research in this area will involve:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediate structures. acs.orgresearchgate.net This can provide valuable insights into the factors that control reactivity and selectivity.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to detect and characterize transient intermediates and gain a real-time understanding of the reaction progress.

Expanding the Scope of Biological and Material Science Applications

While cyclopropylamines have shown promise in medicinal chemistry and materials science, the full potential of this compound remains largely unexplored. worktribe.comambeed.com Future research should focus on systematically investigating its utility in these and other fields.

Potential areas of application include:

Q & A

Q. What are the optimal synthetic routes for 2-Ethylcyclopropan-1-amine, and how can purity be validated?

  • Methodological Answer : The synthesis of this compound typically involves cyclopropanation of allylic amines or reductive amination of cyclopropane carbonyl derivatives. For example, hydrogenation of nitriles or ketones using catalysts like palladium on carbon under controlled pressure (e.g., 1–3 atm H₂) can yield the amine . Purity validation requires a combination of techniques:
  • Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify cyclopropane ring integrity and substituent positions .
  • Elemental Analysis to ensure stoichiometric consistency with the molecular formula (e.g., C₅H₁₁N).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Critical for identifying cyclopropane proton splitting patterns (e.g., ABX systems due to ring strain) and ethyl group integration ratios .
  • Infrared (IR) Spectroscopy : Detects N-H stretching (~3300 cm⁻¹) and cyclopropane C-H bending (~1000–1100 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., 85.0891 g/mol for C₅H₁₁N) and isotopic distribution .

Advanced Research Questions

Q. How can contradictory data regarding the stereochemical outcomes of nucleophilic substitutions on this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). To resolve discrepancies:
  • Control Experiments : Systematically test solvent effects (e.g., DMSO vs. THF) and leaving groups (e.g., bromide vs. tosylate) .
  • Computational Modeling : Use density functional theory (DFT) to predict transition-state geometries and regioselectivity .
  • X-ray Crystallography : Resolve absolute stereochemistry of crystalline intermediates or products .

Q. What strategies mitigate strain-induced side reactions in cyclopropane-containing amines during multi-step syntheses?

  • Methodological Answer : Cyclopropane ring strain (~27 kcal/mol) increases reactivity. Mitigation strategies include:
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or carbamate groups to shield the amine during harsh reactions (e.g., oxidations) .
  • Low-Temperature Conditions : Perform reactions at –78°C (e.g., using dry ice/acetone baths) to suppress ring-opening .
  • Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl) adjacent to the cyclopropane to reduce unwanted nucleophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylcyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Ethylcyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.